molecular formula C11H16ClNO2 B2958984 Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride CAS No. 2230803-54-8

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride

Cat. No.: B2958984
CAS No.: 2230803-54-8
M. Wt: 229.7
InChI Key: KAMXPXVWPNYEJO-UHFFFAOYSA-N
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Description

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt form of methyl 3-[2-(aminomethyl)phenyl]propanoate. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride typically involves the esterification of 3-[2-(aminomethyl)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Scientific Research Applications

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMXPXVWPNYEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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